CP 376395
Description
Overview of the Mammalian CRF Signaling System
The mammalian CRF signaling system is composed of several key components that work in concert to mediate the stress response. mdpi.com At its core, the system is initiated by the release of CRF from the hypothalamus in response to a stressor. numberanalytics.com This sets off a cascade of events, primarily through the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of glucocorticoids, such as cortisol, from the adrenal glands. numberanalytics.comnumberanalytics.com Beyond its endocrine function, CRF also acts as a neurotransmitter in various brain regions associated with anxiety and emotional processing. youtube.com
The CRF family of peptides includes corticotropin-releasing hormone (CRH), also known as CRF, and related molecules such as urocortins (Ucn1, Ucn2, and Ucn3), urotensin-I, and sauvagine. nih.govwikipedia.org CRF itself is a 41-amino acid polypeptide that was first isolated from the hypothalamus. researchgate.netnih.gov The various peptides in this family exhibit different affinities for the CRF receptors, allowing for a nuanced regulation of the stress response. researchgate.net For instance, while CRF preferentially binds to one type of receptor, urocortins can bind to multiple receptor types with high affinity. guidetopharmacology.org
Corticotropin-Releasing Factor (CRF): The primary ligand, a 41-amino acid peptide, that initiates the stress response cascade. researchgate.netwikipedia.org
Urocortins (Ucn1, Ucn2, Ucn3): A group of peptides related to CRF that also play significant roles in the regulation of stress and other physiological processes. mdpi.com
Sauvagine and Urotensin-I: Non-mammalian CRF-like peptides that have contributed to the understanding of the CRF system. wikipedia.org
CRF Receptors: CRF1R and CRF2R
The biological actions of CRF peptides are mediated by two main receptor subtypes: the type 1 CRF receptor (CRF1R) and the type 2 CRF receptor (CRF2R). nih.govnih.gov These receptors are distributed throughout the central nervous system and in peripheral tissues, and their activation triggers intracellular signaling pathways that ultimately lead to the physiological and behavioral responses to stress. nih.govnumberanalytics.com Both CRF1R and CRF2R are members of the G protein-coupled receptor (GPCR) superfamily. researchgate.netnih.gov
CRF1R and CRF2R share approximately 70% homology in their amino acid sequences but exhibit distinct pharmacological profiles and anatomical distributions, which contributes to their different physiological roles. nih.govwikipedia.org CRF1R is predominantly found in the anterior pituitary, cerebral cortex, and limbic system structures like the amygdala and hippocampus, areas heavily involved in the stress response and emotional regulation. numberanalytics.com In contrast, CRF2R has a more limited distribution, with higher concentrations in subcortical regions such as the hypothalamus, septum, and brainstem. numberanalytics.comnih.gov
Functionally, CRF1R is primarily associated with initiating the acute stress response. researchgate.net It has a higher affinity for CRF than CRF2R. cas.cnnih.gov Activation of CRF1R leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary, a key step in the HPA axis cascade. wikipedia.org Conversely, CRF2R is thought to be more involved in modulating the stress response and promoting adaptation and recovery. researchgate.net Urocortins 2 and 3 are selective ligands for CRF2R. guidetopharmacology.org
Table 1: Comparison of CRF1R and CRF2R
| Feature | CRF1R | CRF2R |
|---|---|---|
| Primary Ligand Affinity | High for CRF | High for Urocortins 2 & 3 |
| Primary Distribution | Anterior pituitary, cerebral cortex, amygdala, hippocampus | Hypothalamus, septum, brainstem |
| Primary Function | Initiation of acute stress response | Modulation and adaptation to stress |
G-Protein Coupled Receptor (GPCR) Classification of CRF Receptors
CRF1R and CRF2R belong to the Class B (or secretin-like) family of G protein-coupled receptors (GPCRs). researchgate.netnih.gov Like other GPCRs, they are characterized by seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus. mdpi.com The binding of a CRF peptide to the extracellular domain of the receptor induces a conformational change, which in turn activates intracellular G proteins. nih.govnih.gov
The primary signaling pathway activated by both CRF1R and CRF2R involves the stimulatory G protein, Gs, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govbohrium.com However, these receptors can also couple to other G proteins, leading to the activation of alternative signaling cascades, which allows for a diversity of cellular responses depending on the tissue and context. mdpi.comresearchgate.net The desensitization of these receptors, a process that dampens the signal after prolonged stimulation, can be mediated by G protein-coupled receptor kinases (GRKs). oup.comoup.com
The CRF-binding protein (CRF-BP) is a secreted glycoprotein (B1211001) that plays a crucial role in modulating the activity of CRF peptides. nih.govfrontiersin.org It binds to CRF and urocortin 1 with high affinity, effectively sequestering them and preventing their interaction with CRF receptors. guidetopharmacology.orgfrontiersin.orgpnas.org This inhibitory action helps to regulate the levels of free, biologically active CRF in both the brain and the periphery. frontiersin.org
CRF-BP is expressed in various brain regions, including the cerebral cortex, hippocampus, and amygdala, as well as in peripheral tissues. nih.gov Its expression and function can be context-dependent. nih.gov While its primary role is considered to be inhibitory, some evidence suggests it may also have facilitatory effects on CRF receptor signaling under certain conditions. pnas.orgnih.gov The presence of CRF-BP adds another layer of complexity to the regulation of the CRF system, allowing for fine-tuning of the stress response. frontiersin.org
Role of CRF System in Physiological Functions
The CRF system plays a fundamental role in coordinating the body's response to a wide range of stressors, encompassing endocrine, autonomic, behavioral, and immune functions. nih.gov A primary and well-established function is the activation of the hypothalamic-pituitary-adrenal (HPA) axis. numberanalytics.comnumberanalytics.com In response to stress, CRF is released from the hypothalamus and stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). numberanalytics.com ACTH then travels to the adrenal glands, prompting the release of glucocorticoids like cortisol. numberanalytics.com This hormonal cascade helps the body to mobilize energy and adapt to the stressful situation. numberanalytics.com
Beyond the HPA axis, CRF acts as a neuromodulator in various brain circuits to influence behavior. nih.gov Intracerebroventricular administration of CRF in animal models has been shown to produce a range of stress-like behaviors, including increased anxiety, reduced exploration of novel environments, and decreased appetite and sexual behavior. youtube.comnih.gov The CRF system also interacts with other neurotransmitter systems, such as the serotonergic and dopaminergic systems, to modulate mood and emotional responses. numberanalytics.com
Furthermore, the CRF system has been implicated in a variety of other physiological processes, including:
Immune function: CRF can modulate immune responses, and CRF receptors are found on immune cells. nih.gov
Gastrointestinal motility: Stress-induced activation of CRF receptors can alter gut function. nih.gov
Cardiovascular regulation: CRF can influence heart rate and blood pressure. nih.gov
Reproduction: The CRF system can impact reproductive functions. wikipedia.org
Dysregulation of the CRF system is thought to contribute to the pathophysiology of several stress-related disorders. nih.gov For example, elevated levels of CRF have been observed in individuals with post-traumatic stress disorder (PTSD), major depression, and anxiety disorders. numberanalytics.comclevelandclinic.org This has led to the investigation of CRF receptor antagonists as potential therapeutic agents for these conditions. nih.gov
Involvement of CRF System in Pathophysiological Processes
The CRF system is integral to maintaining homeostasis; however, its dysregulation can contribute to various disease states.
The primary and most well-understood function of CRF is its role as the principal regulator of the hypothalamic-pituitary-adrenocortical (HPA) axis. numberanalytics.comnumberanalytics.commdpi.com In response to a stressor, the hypothalamus releases CRF, which travels to the anterior pituitary gland. numberanalytics.comyoutube.com There, it stimulates the secretion of adrenocorticotropic hormone (ACTH). mdpi.comyoutube.com ACTH then acts on the adrenal glands to stimulate the release of glucocorticoids, such as cortisol in humans. numberanalytics.commdpi.com This cascade of hormones helps the body to mobilize energy and adapt to the stressful situation. numberanalytics.com
Beyond the HPA axis, CRF also influences the autonomic nervous system. It can activate the sympathetic nervous system, leading to increases in heart rate and blood pressure, and also innervates the locus coeruleus, the primary source of norepinephrine (B1679862) in the brain, further amplifying the stress response. nih.govyoutube.com While the HPA axis is a critical adaptive system, chronic activation and dysregulation of the CRF system can lead to a state of allostatic overload, contributing to the development of stress-related disorders. numberanalytics.com
| Component | Function in HPA Axis |
| Hypothalamus | Releases Corticotropin-Releasing Factor (CRF) in response to stress. numberanalytics.comnumberanalytics.com |
| CRF | Stimulates the anterior pituitary to release Adrenocorticotropic Hormone (ACTH). mdpi.comyoutube.com |
| Anterior Pituitary | Releases ACTH into the bloodstream. mdpi.com |
| ACTH | Stimulates the adrenal glands to produce and release cortisol. numberanalytics.commdpi.com |
| Adrenal Glands | Release cortisol, which helps the body respond to stress. numberanalytics.commdpi.com |
| Cortisol | Mobilizes energy, suppresses non-essential functions, and provides negative feedback to the hypothalamus and pituitary to downregulate the stress response. numberanalytics.comyoutube.com |
Evidence suggests that hyperactivity of the CRF system is a significant factor in the pathophysiology of several psychiatric disorders.
A substantial body of research points to the hypersecretion of CRF from both hypothalamic and extra-hypothalamic neurons in individuals with depression. nih.govbioscientifica.com This leads to hyperactivity of the HPA axis and is believed to contribute to symptoms such as sleep disturbances, decreased appetite and libido, and psychomotor changes. nih.govbioscientifica.com Postmortem studies have revealed an increased number of CRF-expressing neurons and elevated CRF mRNA in the hypothalamus of depressed individuals. frontiersin.org Furthermore, elevated CRF concentrations in the cerebrospinal fluid (CSF) have been observed in depressed patients, and these levels tend to normalize with successful antidepressant treatment, suggesting that CRF hyperactivity may be a state marker for depression. nih.govbioscientifica.com The administration of CRF to animals can induce behaviors that mimic depression in humans. nih.gov
The CRF system is also heavily implicated in anxiety disorders. nih.gov CRF is known to produce anxiety-like behaviors in animal models. youtube.com The anxiogenic effects of CRF are thought to be mediated primarily through the CRF1 receptor. nih.gov While clinical studies have not consistently found altered CSF CRF concentrations in patients with anxiety disorders, preclinical evidence strongly supports a role for CRF in the pathophysiology of anxiety, likely through its influence on central noradrenergic systems. nih.govbioscientifica.com The infusion of CRF into the locus coeruleus in animal models has been shown to produce anxiety. youtube.com
The link between the CRF system and PTSD is complex. Some studies have reported elevated levels of CRF in the cerebrospinal fluid of individuals with PTSD. oup.com This is thought to contribute to the hyperarousal and exaggerated startle responses seen in the disorder. clevelandclinic.org In animal models, CRF administration can produce behaviors relevant to PTSD, such as heightened acoustic startle response and increased conditioned fear. nih.gov However, other research has pointed to low peripheral CRF levels in chronic PTSD, which may be due to increased utilization or degradation of CRF in the brain. nih.gov The CRF1 receptor is a key target for potential PTSD treatments, as its activation in the amygdala is known to induce fear responses. oup.comnih.gov
| Disorder | Involvement of the CRF System | Key Research Findings |
| Depression | Hypersecretion of CRF from hypothalamic and extra-hypothalamic neurons. nih.govbioscientifica.com | Increased CRF-expressing neurons and mRNA in the hypothalamus of depressed individuals. frontiersin.org Elevated CSF CRF levels in depressed patients that normalize with treatment. nih.govbioscientifica.com |
| Anxiety | CRF produces anxiety-like behaviors, primarily through CRF1 receptors. nih.govyoutube.com | Infusion of CRF into the locus coeruleus induces anxiety in animal models. youtube.com |
| PTSD | Complex involvement with some studies showing elevated CSF CRF levels. oup.com | CRF administration in animals produces PTSD-like behaviors. nih.gov CRF1 receptor activation in the amygdala induces fear responses. nih.gov |
The CRF system plays a critical role in the neurobiology of addiction. nih.govfrontiersin.org Dysregulation of this system is associated with the transition to problematic substance use and dependence. frontiersin.org During withdrawal from drugs and alcohol, there is an increase in CRF activity in the extended amygdala, a brain region crucial for processing emotions and stress. nih.gov This increased CRF signaling, primarily through CRF1 receptors, contributes to the negative emotional state, anxiety, and craving that drive relapse. nih.govfrontiersin.org
In the context of alcohol use disorder, chronic alcohol exposure leads to a hyperactive state of extra-hypothalamic CRF systems. frontiersin.org CRF1 receptor antagonists have been shown to reduce excessive alcohol consumption and withdrawal-related anxiety in animal models of alcohol dependence. nih.gov Similarly, in other substance use disorders, CRF is implicated in stress-induced relapse to drug-seeking behavior. frontiersin.org The modulation of the CRF system, therefore, represents a promising therapeutic strategy for treating addiction. frontiersin.org
Gastrointestinal Disorders
The CRF system is extensively expressed throughout the gastrointestinal (GI) tract and plays a significant role in modulating gut function, especially under stress. nih.gov Activation of CRF receptors can influence gut motility, secretion, permeability, and visceral sensation, making it a key area of investigation for functional gastrointestinal disorders. nih.govbmj.com
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder where stress is a well-established factor in the exacerbation of symptoms. nih.gov The CRF system is a major mediator of these stress-induced effects. nih.gov
Preclinical studies demonstrate that activating the CRF1 receptor can replicate many symptoms seen in patients with diarrhea-predominant IBS (IBS-D), including increased colonic motility, diarrhea, and visceral hypersensitivity. nih.gov Conversely, the administration of selective CRF1 receptor antagonists can alleviate these symptoms. nih.govnih.gov For instance, the CRF1 antagonist CP-154,526 was shown to inhibit stress-induced increases in fecal pellet output in animal models. nih.gov The balance between CRF1 and CRF2 receptor signaling is thought to be crucial; an abnormal shift towards CRF1 signaling may lead to the enhanced colonic motility and visceral sensitization characteristic of IBS. nih.gov This suggests that targeting the CRF1 receptor could be a viable therapeutic strategy. nih.gov
Visceral hypersensitivity, an increased sensation of pain in the internal organs in response to normal stimuli, is a hallmark of IBS. jnmjournal.orgclevelandclinic.org The CRF system is deeply involved in modulating this phenomenon both centrally and peripherally. nih.govmedcraveonline.com
Research indicates that CRF can induce visceral hyperalgesia by acting on CRF1 receptors. nih.gov Studies using animal models have shown that administering CRF into the central amygdala, a key brain region for processing pain and stress, increases sensitivity to colorectal distention (CRD), an effect that is blocked by CRF1 antagonists like CP-154,526. nih.gov Notably, another study identified the central amygdala as a responsive site for the CRF1 antagonist CP-376395 , which was shown to reduce visceral hypersensitivity to CRD in a rat model of high anxiety. nih.govmedcraveonline.com These findings highlight the critical role of the CRF1 receptor in the central processing of visceral pain and underscore the utility of antagonists like CP-376395 in studying and potentially modulating this pathway. nih.gov
| Compound | Model | Key Finding | Reference |
|---|---|---|---|
| CP-376395 | WKO (high anxiety) rat strain | Dampened visceral hypersensitivity to colorectal distention. | nih.govmedcraveonline.com |
| CP-154,526 | Wistar rats | Blocked visceral hypersensitivity induced by CRF injection into the central amygdala. | nih.gov |
| CP-154,526 | Rats with maternal separation and previous colitis | Attenuated visceral hypersensitivity. | nih.gov |
Other Potential Disease Areas
The influence of the CRF system extends beyond the gut, with emerging research pointing to its involvement in bone metabolism, diabetes, and migraine. nih.gov The study of CRF1 receptor antagonists like CP-376395 is providing valuable insights into these complex pathophysiologies.
Osteoporosis is a disease characterized by low bone mass and micro-architectural deterioration, leading to increased fracture risk. nih.govosteoporosis.foundation Hormonal changes and various signaling systems regulate bone remodeling—the balance between bone formation by osteoblasts and bone resorption by osteoclasts. osteoporosis.foundationmdpi.com Recent research suggests the CRF system, particularly its ligands (urocortins) and receptors, may play a role in bone metabolism. nih.gov Urocortin 1 (Ucn1), for example, has been shown to inhibit the activity of osteoclasts, the cells responsible for bone breakdown. nih.gov
The activity of the CRF1 receptor has been directly associated with osteoporosis, making it a therapeutic target. nih.govnih.gov Molecular modeling studies have explored the interaction and escape pathway of the antagonist CP-376395 from its binding pocket in the CRF1 receptor, research that is crucial for designing effective drugs for conditions including osteoporosis. nih.gov
The CRF system is also implicated in glucose metabolism and the pathophysiology of diabetes. sciencedaily.com Research has found that CRF plays a role in the pancreas, where it can increase insulin (B600854) secretion from beta cells through the CRFR1 receptor, particularly in the presence of high glucose levels. sciencedaily.com Centrally, CRF injected into the brain can cause hyperglycemia by stimulating the sympathetic nervous system, leading to increased plasma concentrations of glucagon (B607659) and epinephrine. oup.com
Dysfunction of the CRF system is linked to diabetes, and the CRF1 receptor is considered a potential therapeutic target. nih.govnih.gov The investigation of CRF1 receptor antagonists is therefore relevant to understanding and potentially treating metabolic dysregulation. Studies exploring the binding mechanics of antagonists like CP-376395 to the CRF1 receptor contribute to the foundational knowledge required for developing therapies for diabetes. nih.gov
Migraine is a complex neurological disorder characterized by severe headaches and other sensory symptoms. migrainedisorders.orgstonybrookmedicine.edu Its pathophysiology involves the activation of the trigeminovascular system and the release of various neuropeptides. frontiersin.orgfrontiersin.org Evidence suggests the CRF system is involved, likely as part of the brain's response to the stress of chronic pain. nih.gov
Studies have found significantly higher levels of CRF in the cerebrospinal fluid of patients with chronic migraine and medication-overuse headache compared to control subjects. nih.gov This points to a potential role for CRF in the central mechanisms that generate or sustain migraine attacks. nih.govnih.gov Consequently, the CRF1 receptor is being explored as a therapeutic target for migraine. nih.gov Research into the specific interactions between the CRF1 receptor and antagonists such as CP-376395 is critical for advancing the development of novel migraine treatments. nih.gov
| Compound Name | Classification | Mentioned Context |
|---|---|---|
| CP-376395 | Selective CRF1 Receptor Antagonist | Visceral Hyperalgesia, Osteoporosis, Diabetes, Migraine |
| CP-154,526 | Selective CRF1 Receptor Antagonist | Irritable Bowel Syndrome, Visceral Hyperalgesia |
| Antalarmin | Selective CRF1 Receptor Antagonist | Irritable Bowel Syndrome, Hypoglycemia Response |
| Astressin | Non-selective CRF1/CRF2 Receptor Antagonist | Irritable Bowel Syndrome |
| Pexacerfont (BMS-562086) | Selective CRF1 Receptor Antagonist | Irritable Bowel Syndrome |
| Urocortin (1, 2, and 3) | CRF-related Peptides (CRF Receptor Ligands) | Osteoporosis, Irritable Bowel Syndrome |
Congestive Heart Failure
The corticotropin-releasing factor (CRF) system, a critical mediator of the body's stress response, has been increasingly implicated in the pathophysiology of cardiovascular diseases, including congestive heart failure (CHF). CHF is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. crf.org The role of the CRF system in CHF is multifaceted, involving both central and peripheral actions that can contribute to the progression of the disease.
The CRF system comprises CRF, related peptides like urocortins, and two primary receptor subtypes: CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2). While both receptors are found in the cardiovascular system, they often mediate different, sometimes opposing, effects.
Research Findings on CRF System in Congestive Heart Failure:
Under normal physiological conditions, the presence of CRF1 receptors in the heart is minimal. However, in the context of cardiac diseases, the expression of CRF1 receptors is upregulated. nih.gov This upregulation suggests a potential role for the CRF1 receptor in the heart's response to pathological stress. Activation of the CRF1 receptor is believed to contribute to stress-induced cardiovascular dysfunction. nih.gov
Studies in animal models have provided evidence for the involvement of the CRF1 receptor in the neurohormonal activation seen in heart failure. For instance, in rats with heart failure, the administration of CRF1 receptor antagonists was found to attenuate the increase in plasma adrenocorticotropic hormone (ACTH) levels. nih.gov This finding points to the CRF/CRF1 receptor pathway's role in regulating the hypothalamic-pituitary-adrenal (HPA) axis activity, which is known to be dysregulated in heart failure.
In contrast, the CRF2 receptor and its ligands, the urocortins, have been associated with cardioprotective effects. Activation of CRF2 receptors can lead to vasodilation and has been explored for its potential therapeutic benefits in heart failure.
The compound CP 376395 is a potent and selective antagonist of the CRF1 receptor. Its high selectivity for CRF1 over CRF2 receptors makes it a valuable pharmacological tool for investigating the specific roles of the CRF1 pathway.
Interactive Data Table: Properties of this compound
| Property | Value |
| Target | CRF1 Receptor |
| Action | Antagonist |
| Ki for CRF1 | 12 nM |
| Ki for CRF2 | >10000 nM |
| Binding Site | Allosteric |
This table summarizes the key pharmacological properties of this compound.
While direct clinical or preclinical studies investigating the effects of this compound specifically in models of congestive heart failure are not extensively documented in publicly available research, its mechanism of action as a selective CRF1 antagonist suggests a potential therapeutic avenue. By blocking the upregulated CRF1 receptors in the diseased heart, this compound could theoretically mitigate some of the detrimental effects of chronic stress activation in CHF, such as excessive HPA axis stimulation. However, further research is required to explore this hypothesis and to understand the full potential and implications of targeting the CRF1 receptor with compounds like this compound in the management of congestive heart failure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZBSVDBNLAVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047298 | |
| Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175140-00-8 | |
| Record name | CP-376395 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175140008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-376395 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5113G7FP34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Cp 376395 As a Corticotropin Releasing Factor 1 Crf1 Receptor Antagonist
Discovery and Development of CP 376395
The journey to the discovery and development of this compound was driven by the need for improved pharmacological agents targeting the CRF1 receptor.
Initial Identification and Screening
The initial identification of this compound (referred to as Compound 3a in some studies) emerged from extensive efforts to develop orally active CRF1 receptor antagonists. nih.govacs.org Earlier clinical candidates, such as CP-316311, exhibited a notable positive food effect in both canine and human subjects after oral administration, indicating issues with solubility and physicochemical properties. nih.govacs.orgrsc.org To address these challenges, researchers embarked on exploring new compound series. This compound was ultimately selected for further development due to its reduced food effects and demonstrated greater efficacy in central nervous system (CNS) models. nih.govacs.org Its identification was facilitated through high-throughput screening methodologies. nih.gov
Structure-Activity Relationship (SAR) Studies in Discovery
This compound belongs to the chemical class of 2-aryloxy-4-alkylaminopyridines. medchemexpress.comnih.gov Structure-Activity Relationship (SAR) studies were crucial in its development, focusing on optimizing the physicochemical properties of lead compounds. rsc.orgresearchgate.net A key modification involved replacing the oxygen at the alkoxy position with an aminoalkyl group in the predecessor compound, CP-316311. rsc.org This structural alteration led to a compound with increased basicity, characterized by a pKa of 6.9, and significantly enhanced solubility in simulated gastrointestinal fluid (5.4 mg/mL at pH 2.4 compared to 0.1 µg/mL at pH 7). rsc.org These improvements in solubility and basicity were instrumental in reducing the observed fed-fasted food effects, leading to the selection of this compound for advanced development. rsc.org Furthermore, it has been established that this compound binds to an allosteric site on the CRF1 receptor, influencing receptor activity through a mechanism distinct from the orthosteric binding site. nih.govtocris.comrndsystems.comrndsystems.comresearchgate.netnih.gov
Receptor Selectivity and Affinity
The pharmacological profile of this compound is defined by its high selectivity and potent affinity for the CRF1 receptor.
High Selectivity for Human CRF1 Receptor Subtype
This compound exhibits high selectivity specifically for the human CRF1 receptor subtype. medchemexpress.commedchemexpress.comarctomsci.comnih.govtocris.comrndsystems.combioworld.com This specificity is a critical characteristic for a therapeutic agent, minimizing off-target effects and enhancing its utility in research.
Affinity Profile for CRF1 and CRF2 Receptors
In functional assays, this compound effectively antagonizes oCRF-stimulated adenylate cyclase activity in both rat cerebral cortex and at human CRF1 receptors. medchemexpress.commedchemexpress.comarctomsci.com It demonstrates an apparent inhibition constant (Ki) of 12 nM for the human CRF1 receptor, indicating potent functional antagonist activity. medchemexpress.commedchemexpress.comarctomsci.comnih.govtocris.comrndsystems.combioworld.com In contrast, its affinity for the CRF2 receptor is significantly lower, with Ki values reported to be greater than 10000 nM (>10 µM). medchemexpress.commedchemexpress.comarctomsci.comnih.govtocris.comrndsystems.combioworld.comdcchemicals.com This substantial difference in affinity underscores its high selectivity for CRF1 over CRF2 receptors. medchemexpress.commedchemexpress.comarctomsci.comnih.govtocris.comrndsystems.combioworld.com
Table 1: Affinity Profile of this compound for CRF1 and CRF2 Receptors
| Receptor Type | Apparent Ki (nM) | Selectivity |
| Human CRF1 | 12 | High |
| CRF2 | >10000 | Low |
Affinity against Other Neurotransmitter Receptors and Ion Channels
Beyond its primary targets, this compound has been evaluated for its affinity against a broad panel of other neurotransmitter receptors and ion channels. It demonstrates affinities greater than 1 µM against 40 distinct neurotransmitter receptors and ion channels, further highlighting its specificity for the CRF1 receptor system. medchemexpress.commedchemexpress.comarctomsci.com This broad lack of significant affinity for other common CNS targets contributes to its favorable selectivity profile. medchemexpress.commedchemexpress.comarctomsci.commhmedical.com
Table 2: General Affinity Profile of this compound against Other Receptors
| Receptor/Channel Type | Affinity Profile |
| 40 Neurotransmitter Receptors & Ion Channels | >1 µM (low affinity) |
Mechanism of Action as an Allosteric Antagonist
This compound acts as an allosteric antagonist of the CRF1 receptor. tocris.comrndsystems.comkddf.orgnih.govnih.gov Unlike orthosteric ligands that bind to the primary agonist site, allosteric antagonists bind to a distinct site on the receptor, inducing conformational changes that inhibit agonist binding and subsequent receptor activation. tocris.comrndsystems.comkddf.orgnih.govnih.govresearchgate.net This allosteric modulation prevents the receptor from transmitting signals, thereby antagonizing the biological effects of CRF. researchgate.netmdpi.comresearchgate.net
The crystal structure of the human CRF1R in complex with this compound has revealed that the antagonist binds unexpectedly deep within the transmembrane domain (TMD) of the receptor, specifically in a pocket located towards the cytoplasmic half. kddf.orgnih.govfrontiersin.orgdiamond.ac.ukelifesciences.orggoogle.com This binding site is predominantly hydrophobic and is defined by residues from transmembrane helices 3 (TM3), 5 (TM5), and 6 (TM6). kddf.orgnih.govnih.govfrontiersin.orggoogle.com The position of this binding site is approximately 18 Å away from the center of the large extracellular cavity where peptide agonists typically bind. kddf.orggoogle.comresearchgate.net
This compound allosterically inhibits agonist binding and blocks the conformational changes associated with receptor activation. rndsystems.comkddf.orgnih.govresearchgate.netmdpi.com By binding to its allosteric site within the TMD, this compound stabilizes the inactive conformation of CRF1R. frontiersin.org This stabilization prevents the necessary movements of transmembrane helices, particularly TM6, that are crucial for G-protein coupling and downstream signaling. frontiersin.orgelifesciences.orgfrontiersin.orgfrontiersin.org This mechanism effectively antagonizes the biological effects mediated by CRF. researchgate.netmdpi.comresearchgate.net
The binding of this compound to the CRF1 receptor involves specific interactions with several amino acid residues within the TMD. tocris.comkddf.orgfrontiersin.orgunesp.br These interactions contribute to the compound's high affinity and selectivity for CRF1R. kddf.orgnih.gov
A key interaction in the binding of this compound is the formation of a hydrogen bond between the pyrimidine (B1678525) nitrogen of this compound and the side chain of the highly conserved Asn2835.50b (Asn283 in TM5, position 5.50) of CRF1R. kddf.orgnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netgoogle.comresearchgate.net This hydrogen bond is essential for ligand binding, as its disruption through mutation of Asn2835.50 to alanine (B10760859) results in a complete loss of ligand binding. kddf.orggoogle.com Asn2835.50 has been identified as a critical interaction residue with high hydrogen bond occupancy during molecular dynamics simulations. nih.gov
The aryloxy group of this compound interacts with a hydrophobic pocket within the CRF1R. kddf.orgnih.govresearchgate.netmdpi.com This pocket is formed by several residues, including Phe2845.51b, Leu2875.54b, Ile2905.57b (all in TM5), Thr3166.42b, Leu3196.45b, and Leu3206.46b (all in TM6). kddf.orgresearchgate.netmdpi.com These hydrophobic interactions contribute significantly to the stable binding of the antagonist within the TMD. kddf.orgnih.gov
Table 1: Key Amino Acid Residues Interacting with this compound in CRF1R
| Residue (Wootten Numbering) | Transmembrane Helix (TM) | Type of Interaction | Moiety of this compound | Reference |
| Asn2835.50b | TM5 | Hydrogen Bonding | Pyrimidine Nitrogen | kddf.orgnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netgoogle.comresearchgate.net |
| Phe2845.51b | TM5 | Hydrophobic Pocket | Aryloxy Group | kddf.orgresearchgate.netmdpi.com |
| Leu2875.54b | TM5 | Hydrophobic Pocket | Aryloxy Group | kddf.orgresearchgate.netmdpi.com |
| Ile2905.57b | TM5 | Hydrophobic Pocket | Aryloxy Group | kddf.orgresearchgate.netmdpi.com |
| Thr3166.42b | TM6 | Hydrophobic Pocket | Aryloxy Group | kddf.orgresearchgate.netmdpi.com |
| Leu3196.45b | TM6 | Hydrophobic Pocket | Aryloxy Group | kddf.orgresearchgate.netmdpi.com |
| Leu3206.46b | TM6 | Hydrophobic Pocket | Aryloxy Group | kddf.orgresearchgate.netmdpi.com |
| Gly3246.50b | TM6 | Exocyclic Alkylamino Moiety | Exocyclic Alkylamino Moiety | kddf.orgmdpi.com |
| Phe2033.44b | TM3 | Exocyclic Alkylamino Moiety | Exocyclic Alkylamino Moiety | kddf.orgmdpi.com |
| Leu2805.47b | TM5 | Exocyclic Alkylamino Moiety | Exocyclic Alkylamino Moiety | kddf.orgmdpi.com |
| Leu3236.49b | TM6 | Exocyclic Alkylamino Moiety | Exocyclic Alkylamino Moiety | kddf.orgmdpi.com |
| Tyr3276.53b | TM6 | Exocyclic Alkylamino Moiety | Exocyclic Alkylamino Moiety | kddf.orgmdpi.com |
Conformational Changes Upon this compound Binding
This compound interacts with transmembrane (TM) residues within the J-domain of the CRF1 receptor, leading to an allosteric inhibition of agonist binding. mdpi.com This interaction blocks the conformational changes typically associated with receptor activation, thereby antagonizing the biological effects of CRF. mdpi.com The crystal structure of the inactive state of CRF1R reveals that this compound binds deep within the transmembrane domain (TMD) in an induced-fit allosteric pocket, distinct from the orthosteric peptide-binding pocket. nih.govkddf.org
Specifically, this compound forms extensive contacts with TM3, TM5, and TM6 of the CRF1 receptor. kddf.org It binds to TM6 on both sides of a kink induced by Pro321 and Gly324. kddf.org This binding is proposed to maintain the receptor in an inactive conformation by tethering the cytoplasmic half of TM6 to TM3 and TM5. kddf.org Key residues like Asn283 in TM5 are crucial for hydrogen bond interactions with this compound in the binding pocket. nih.gov Conformational changes involving residues such as Phe203 and Tyr327 are important for ligand dissociation from the binding site. nih.gov The antagonist-binding site is separated from the membrane by a single layer of side chains, and its access from the extracellular side is restricted by the side chains of Phe203 and Tyr327. kddf.org
Modulation of Adenylate Cyclase Activity
This compound effectively antagonizes ovine CRF (oCRF)-stimulated adenylate cyclase activity in rat cerebral cortex and at human CRF1 receptors. medchemexpress.commedchemexpress.comcaymanchem.combertin-bioreagent.comarctomsci.com This demonstrates its functional antagonist activity. The apparent Ki value for this inhibition is reported as 12 nM. medchemexpress.commedchemexpress.comarctomsci.com Agonist stimulation of CRF1 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) accumulation by coupling to Gs proteins. 7tmantibodies.comnih.govscielo.br By inhibiting adenylate cyclase activity, this compound prevents this increase in cAMP, thereby modulating the downstream signaling pathway. bioworld.com
Pharmacological Profile (Excluding Dosage)
This compound is characterized as a potent, selective, and brain-penetrable CRF1 receptor antagonist. medchemexpress.commedchemexpress.com It exhibits high selectivity for the human CRF1 receptor subtype, with affinity for the CRF2 receptor being greater than 10000 nM. medchemexpress.commedchemexpress.comarctomsci.com Furthermore, it shows affinities greater than 1 µM against 40 neurotransmitter receptors and ion channels, indicating its specificity. medchemexpress.commedchemexpress.comarctomsci.com
Attenuation of CRF-Induced HPA Axis Activation
In animal models, this compound has been shown to inhibit CRF-induced increases in the acoustic startle response in rats at 17.8 mg/kg. caymanchem.combertin-bioreagent.comarctomsci.com It also dose-dependently attenuated water and food intake in male B6 mice at 10-20 mg/kg (intraperitoneally), while increasing sucrose (B13894) intake and attenuating ethanol (B145695) intake. medchemexpress.com Furthermore, it reduced ethanol consumption in rats trained on an intermittent access schedule at 10 mg/kg. caymanchem.combertin-bioreagent.com Direct administration of this compound into specific brain regions, such as the central amygdala (CeA) or anterolateral bed nucleus of the stria terminalis, has been shown to reduce visceral hypersensitivity and anxiety-like behaviors in rats. nih.govescholarship.orgnih.govjnmjournal.org Pretreatment with this compound can also reverse the excitation of locus coeruleus neurons induced by intracerebroventricular (icv) CRF. arctomsci.com
Oral Activity
Comparative Analysis with Other CRF1 Receptor Antagonists
This compound belongs to a class of small molecule CRF1 receptor antagonists that selectively target this receptor subtype. 7tmantibodies.comed.ac.ukguidetopharmacology.orged.ac.uktocris.com Other notable selective non-peptide CRF1 antagonists include Antalarmin, NBI27914, R121919, CP 154526, and Pexacerfont. 7tmantibodies.comed.ac.ukguidetopharmacology.orgtocris.com
Similarities and Differences in Binding Patterns (e.g., Antalarmin)
While both are selective CRF1 receptor antagonists, their precise interactions within the allosteric binding site might differ in subtle ways that could influence their escape kinetics or anti-signaling pathway bias. nih.gov The crystal structure of the inactive state of CRF1R has revealed a layer formed by the side chains of residues like His199 and Met276 located just above the bound this compound. mdpi.com
Table 1: Comparative Binding Characteristics of this compound and Antalarmin
| Feature | This compound | Antalarmin |
| Receptor Affinity | Ki = 12 nM (CRF1), >10000 nM (CRF2) tocris.commedchemexpress.commedchemexpress.comarctomsci.com | Ki = 1 nM (CRHR1) medchemexpress.com |
| Binding Site | Allosteric site tocris.comnih.govkddf.orguniprot.org | Allosteric site uniprot.org |
| Binding Pattern | Similar to Antalarmin mdpi.com | Similar to this compound mdpi.com |
| Mechanism of Action | Blocks conformational changes, inverse agonist mdpi.comkddf.org | Reduces ACTH release wikipedia.org |
(This table is intended to be interactive in a live environment, allowing for sorting and filtering.)
Table 2: Key Pharmacological Parameters of this compound
| Parameter | Value | Reference |
| CRF1 Receptor Ki (human) | 12 nM | medchemexpress.commedchemexpress.comarctomsci.com |
| CRF2 Receptor Affinity | >10000 nM | medchemexpress.commedchemexpress.comarctomsci.com |
| Inhibition of Adenylate Cyclase | Fully antagonizes oCRF-stimulated activity | medchemexpress.commedchemexpress.comcaymanchem.combertin-bioreagent.comarctomsci.com |
| Oral Bioavailability | 22% | bioworld.com |
| Attenuation of Acoustic Startle Response (rats) | 17.8 mg/kg (inhibits CRF-induced increases) | caymanchem.combertin-bioreagent.comarctomsci.com |
| Attenuation of Ethanol Consumption (rats) | 10 mg/kg (reduces consumption) | caymanchem.combertin-bioreagent.com |
(This table is intended to be interactive in a live environment, allowing for sorting and filtering.)
Preclinical Research and Mechanistic Investigations of Cp 376395
In Vitro Studies
Receptor Binding Assays
Receptor binding assays have been crucial in quantifying the affinity and selectivity of CP 376395 for CRF receptors. These studies consistently demonstrate that this compound is a potent and highly selective antagonist for the CRF1R.
Results from competitive binding assays show that this compound exhibits a high affinity for the human CRF1 receptor, with reported inhibitor constant (Ki) values of 12 nM. tocris.comprobechem.comguidetopharmacology.orgglpbio.com In stark contrast, its affinity for the CRF2 receptor subtype is negligible, with Ki values reported to be greater than 10,000 nM. tocris.comprobechem.comglpbio.commedchemexpress.com This significant difference in binding affinity underscores the compound's selectivity for CRF1R. Further studies have indicated that this compound binds to an allosteric site on the receptor, meaning it influences the receptor's function by binding to a site distinct from the endogenous ligand binding site. tocris.commdpi.com The compound has also shown affinities greater than 1 µM against a panel of 40 other neurotransmitter receptors and ion channels, further highlighting its specificity. glpbio.commedchemexpress.com
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Ki (nM) |
|---|---|---|
| CRF1 | Human | 12 |
| CRF1 | Rat | 12 |
| CRF2 | Human | >10,000 |
This table summarizes the inhibitor constant (Ki) values of this compound at human and rat CRF receptors.
Functional Assays (e.g., Adenylate Cyclase Activity)
Functional assays have been employed to assess the ability of this compound to act as an antagonist at the CRF1R. A common method involves measuring the activity of adenylate cyclase, an enzyme that is activated by G-proteins upon agonist binding to the CRF1R. olink.com
Studies have shown that this compound effectively antagonizes the stimulation of adenylate cyclase activity induced by ovine corticotropin-releasing factor (oCRF). guidetopharmacology.orgglpbio.commedchemexpress.com In membrane preparations from both rat cerebral cortex and cells expressing human CRF1 receptors, this compound demonstrated full antagonism with an apparent Ki value of 12 nM. guidetopharmacology.orgglpbio.commedchemexpress.com This functional antagonist activity confirms that the binding of this compound to the allosteric site effectively blocks the receptor's signaling cascade.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have provided profound insights into the dynamic interactions between this compound and the CRF1R at an atomic level. researchgate.netmdpi.com These computational studies have been performed on the crystal structure of CRF1R in complex with this compound to understand the stability of the complex, the key residues involved in the interaction, and the mechanisms by which the ligand may dissociate from its binding pocket. nih.govmpu.edu.morsc.org
Simulations have confirmed a stable interaction between this compound and the transmembrane domain of the receptor, with the ligand's root-mean-square deviation (RMSD) remaining low throughout the simulations. rsc.orgnih.gov A key interaction identified in these simulations is a hydrogen bond between the pyrimidine (B1678525) nitrogen of this compound and the residue Asn2835.50, which exhibited high occupancy during the simulations. mdpi.comnih.govmpu.edu.morsc.org The aryloxy group of the compound interacts with a hydrophobic pocket formed by several residues, including Phe2845.51b, Leu2875.54b, and Leu3206.46b. mdpi.com
A significant focus of MD simulations has been to explore the potential pathways through which this compound might exit its allosteric binding pocket within the CRF1R. nih.govmpu.edu.mo Understanding these escape routes is valuable for the rational design of antagonists with optimized binding kinetics.
Random acceleration molecular dynamics (RAMD) simulations have been utilized to identify potential dissociation routes for this compound from the CRF1R binding pocket. nih.govmpu.edu.morsc.org These simulations have successfully identified three distinct putative escape pathways, designated as PW1, PW2, and PW3. nih.govmpu.edu.morsc.org Further analysis of these pathways has suggested that PW3 is the most probable route for the ligand's escape. nih.govmpu.edu.morsc.org
To validate the likelihood of the identified escape pathways, free energy calculations have been performed, particularly for the most probable pathway, PW3. nih.govmpu.edu.mo Using methods such as adaptive biasing force (ABF) calculations, researchers have determined the free energy profile along this dissociation coordinate. nih.govmpu.edu.morsc.org
The calculations for PW3 revealed the presence of two significant energy barriers that the ligand must overcome to exit the binding pocket. nih.govmpu.edu.morsc.org The first energy barrier is primarily due to steric hindrance from residues Leu3236.49, Asn2835.50, and Met2063.47. nih.govmpu.edu.morsc.org The second energy barrier arises from the hydrogen bonding interactions between this compound and residues His1993.40 and Gln3557.49. nih.govmpu.edu.morsc.org These findings provide a detailed energetic landscape of the ligand's dissociation process. nih.govmpu.edu.mo
Table 2: Key Residues in this compound Escape Pathway PW3
| Energy Barrier | Interacting Residues | Type of Interaction |
|---|---|---|
| First Barrier | Leu3236.49, Asn2835.50, Met2063.47 | Steric Hindrance |
| Second Barrier | His1993.40, Gln3557.49 | Hydrogen Bonding |
This table details the key amino acid residues of the CRF1R that contribute to the energy barriers for the dissociation of this compound along the PW3 escape pathway, as identified by molecular dynamics simulations. nih.govmpu.edu.morsc.org
Conformational Dynamics of CRF1R upon this compound Binding
The binding of this compound to CRF1R is an allosteric interaction, meaning it binds to a site on the receptor different from the endogenous ligand, corticotropin-releasing factor (CRF). mdpi.com This binding event is not a simple lock-and-key mechanism; instead, it induces significant conformational changes within the receptor's transmembrane (TM) domain. mdpi.comacs.org
Molecular dynamics simulations have revealed that the binding of this compound stabilizes the receptor in an inactive conformation. nih.gov This is achieved through a series of intricate interactions with specific amino acid residues within the transmembrane helices. A key interaction involves a hydrogen bond between the pyrimidine nitrogen of this compound and the residue Asn283 in TM5. mdpi.com The aryloxy group of the compound settles into a hydrophobic pocket formed by several residues, including Phe284, Leu287, Ile290, Thr316, Leu319, and Leu320. mdpi.com Furthermore, the exocyclic alkylamino part of this compound interacts with another set of residues: Gly324, Phe203, Leu280, Leu323, and Tyr327. mdpi.com
These interactions collectively trigger a rearrangement of the transmembrane helices, particularly notable in TM6 and TM7. acs.orgnih.gov This induced-fit mechanism effectively locks the receptor in a state that is unable to bind to its natural activators or initiate the downstream signaling cascade that leads to a stress response. nih.govmdpi.com
X-ray Crystallography of CRF1R-CP 376395 Complex
The determination of the crystal structure of the human CRF1R transmembrane domain in complex with this compound has been a landmark achievement in understanding class B G-protein-coupled receptors (GPCRs). nih.govrcsb.orgrcsb.org These structures, resolved to resolutions of approximately 2.98 to 3.18 Å, have provided an unprecedented atomic-level view of the antagonist-bound state of the receptor. rcsb.orgrcsb.org
The crystallographic data confirm the allosteric binding site deep within the transmembrane domain and detail the specific interactions between this compound and the receptor. nih.govmdpi.com The structures reveal how the binding of this small molecule induces a distinct conformation of the receptor, different from its active state. nih.gov This structural information has been instrumental in explaining the antagonistic mechanism of this compound and has provided a solid foundation for the rational design of other CRF1R antagonists. nih.govresearchgate.netcam.ac.uk
| Crystallography Data for CRF1R-CP 376395 Complex | |
| PDB ID | 4K5Y rcsb.org |
| Method | X-RAY DIFFRACTION rcsb.org |
| Resolution | 2.98 Å rcsb.org |
| R-Value Free | 0.265 rcsb.org |
| R-Value Work | 0.242 rcsb.org |
| PDB ID | 4Z9G rcsb.org |
| Method | X-RAY DIFFRACTION rcsb.org |
| Resolution | 3.18 Å rcsb.org |
| R-Value Free | 0.289 rcsb.org |
| R-Value Work | 0.244 rcsb.org |
In Vivo Studies (Animal Models)
The effects of this compound have been extensively studied in various animal models to understand its potential therapeutic applications, particularly in the context of stress-related disorders. These in vivo investigations have provided crucial evidence for the role of the CRF1R system in anxiety and depression.
Impact on Stress-Related Behaviors
In animal models, this compound has demonstrated the ability to mitigate the behavioral consequences of stress. escholarship.orgescholarship.org For instance, in rats subjected to stress, this antagonist can reduce visceral hypersensitivity, a common stress-related symptom. escholarship.orgescholarship.org These findings support the hypothesis that blocking CRF1R can counteract the physiological and behavioral responses to stressful stimuli.
Chronic stress is known to induce neuroplastic changes in the brain, particularly in regions like the bed nucleus of the stria terminalis (BNST), which is rich in CRF neurons. frontiersin.org Studies have shown that stress increases the expression of CRF in the BNST, leading to heightened neuronal excitability. frontiersin.org The use of CRF1R antagonists like this compound in animal models helps to dissect the contribution of this specific receptor to stress-induced behavioral changes.
Anxiety-like Behaviors
This compound has shown significant anxiolytic-like effects in a variety of rodent models of anxiety. escholarship.orgnih.gov In the elevated plus-maze, a standard test for anxiety-like behavior, administration of this compound into the anterior insular cortex of rats led to an increase in the time spent in and the number of entries into the open, more anxiety-provoking arms of the maze. nih.gov
Furthermore, in models of social interaction, where anxiety can manifest as reduced social engagement, CRF1R antagonists have been shown to have positive effects. nih.gov A decrease in social interaction is often interpreted as an indicator of an anxious state in rodents. nih.gov The anxiolytic properties of this compound and similar compounds are thought to be mediated by their ability to block the anxiogenic effects of CRF in brain circuits involved in fear and anxiety. usdbiology.comdoi.org
| Effect of this compound on Anxiety-Like Behavior in Animal Models | |
| Animal Model | Elevated Plus Maze nih.gov |
| Effect | Increased exploration of open arms nih.gov |
| Animal Model | Defensive Withdrawal nih.gov |
| Effect | Attenuation of stress-induced anxiogenic-like behavior nih.gov |
| Animal Model | Visceral Hypersensitivity escholarship.org |
| Effect | Reduced visceral hyperalgesia in a high-anxiety strain of rats escholarship.org |
Depression-like Behaviors
The CRF system, and specifically CRF1R, has been strongly implicated in the pathophysiology of depression. mdpi.comnih.gov Preclinical studies using animal models of depression, such as the forced swim test, have provided evidence for the antidepressant-like effects of CRF1R antagonists. nih.gov In this test, a common measure of "behavioral despair," animals treated with CRF1R antagonists show a decrease in immobility time, suggesting an antidepressant-like effect. nih.gov
The rationale behind these effects is that overactivity of the CRF system is a key factor in the development of depressive symptoms. nih.gov By blocking CRF1R, compounds like this compound can normalize this overactivity and alleviate depression-like behaviors. mdpi.com These findings in animal models have been a driving force behind the clinical investigation of CRF1R antagonists as a novel treatment for depressive disorders. frontiersin.org
Modulation of HPA Axis Activity
The hypothalamic-pituitary-adrenal (HPA) axis is the body's central stress response system. nih.govfrontiersin.orgyoutube.com It involves a cascade of hormonal signals, beginning with the release of corticotropin-releasing factor (CRF) from the hypothalamus, which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). nih.govyoutube.com ACTH then triggers the adrenal glands to release cortisol (or corticosterone (B1669441) in rodents). nih.govyoutube.com This system is crucial for survival and adaptation to stressors. nih.govmdpi.com Dysregulation of the HPA axis is implicated in various stress-related disorders. frontiersin.org
While CRF's role in the HPA axis is well-established, it also acts in brain regions outside of the hypothalamus, in what is known as the extra-hypothalamic CRF system. nih.govescholarship.org Research into the effects of the CRF-R1 antagonist this compound, particularly in models of alcohol consumption, suggests its mechanisms are primarily mediated by these extra-hypothalamic sites. nih.govnih.gov Studies have shown that while chronic alcohol exposure can disrupt hypothalamic responses to stress, the effects of this compound on reducing alcohol intake are thought to be independent of the HPA axis. nih.govescholarship.org This is supported by findings that CRF-mediated signaling in the hypothalamus is actually decreased in intermittent drinkers, indicating that the antagonist's effects are likely occurring elsewhere in the brain. nih.gov
Effects on Alcohol Consumption and Neuroadaptation
Preclinical studies have extensively investigated the role of the CRF system in the neuroadaptations that occur with chronic alcohol use, which can lead to increased consumption and dependence. nih.govfrontiersin.orgnih.gov The CRF type 1 receptor (CRF-R1) has been identified as a key target in mediating these alcohol-related behaviors. nih.govnih.gov
This compound has shown efficacy in reducing alcohol consumption in specific preclinical models. Research demonstrates that the CRF-R1 antagonist significantly decreases 20% ethanol (B145695) consumption in rats trained on an intermittent access schedule. nih.govqut.edu.au However, the compound did not affect consumption in animals on a continuous access schedule, highlighting its specific utility in models that mimic binge-like drinking patterns. nih.gov
Further studies in mice using an intermittent access to alcohol (IAA) model also found that this compound reduced ethanol drinking. wpmucdn.com These findings contribute to a body of evidence suggesting that CRF-R1 antagonists can be effective in curbing escalated, but not moderate, alcohol intake. nih.gov
Effect of this compound on Intermittent Alcohol Consumption in Mice
This table summarizes the findings from a study investigating the impact of this compound on ethanol consumption in C57BL/6J mice with intermittent access to alcohol.
| Time Point | Finding | Statistical Significance |
| 2 Hours | Significant reduction in ethanol drinking (g/kg). | P < 0.05 |
| 4 Hours | Significant reduction in ethanol drinking (g/kg). | P < 0.05 |
| Water Intake | No effect on water intake. | Not significant |
Data sourced from a study on C57BL/6J mice, which showed that specific doses of this compound were effective compared to a saline vehicle. wpmucdn.com
The mechanism by which this compound reduces alcohol consumption appears to be centered on extra-hypothalamic brain regions. nih.govnih.gov Research using GTPγS binding assays revealed that CRF-mediated G-protein signaling in the hypothalamus was actually decreased in rats that consumed ethanol intermittently. nih.gov This finding suggests that the therapeutic effects of this compound in this context are not primarily driven by actions within the hypothalamus. nih.gov Instead, the evidence points toward the extended amygdala, a key component of the extra-hypothalamic CRF system, as a critical site of action for CRF-R1 antagonists in modulating alcohol seeking and intake, particularly in subjects with a history of alcohol exposure. nih.govescholarship.org This is consistent with the broader understanding that while the HPA axis is involved, extra-hypothalamic CRF pathways play a pivotal role in the neurobiology of alcohol abuse. nih.gov
Gastrointestinal Function Modulation
The CRF signaling system is not confined to the brain; it is also an important component in the gut, where it can modulate motility, secretion, and barrier function. nih.govjnmjournal.org CRF and its receptors are key players in the brain-gut axis, mediating the gastrointestinal response to stress. nih.govjnmjournal.org
Visceral hyperalgesia, an increased sensitivity to pain from internal organs, is a common feature in disorders like irritable bowel syndrome (IBS). nih.govjnmjournal.org The CRF-CRF1 receptor pathway plays a significant role in mediating this hypersensitivity in various preclinical models, including those involving stress or inflammation. nih.govnih.govnih.gov Administration of CRF-R1 antagonists has been shown to be a promising approach to prevent or reduce visceral hypersensitivity. nih.gov
The central nucleus of the amygdala (CeA) has been identified as a crucial brain site where CRF-CRF1 signaling modulates visceral pain. nih.govnih.govnih.gov The CeA receives nociceptive (pain-related) information and is involved in processing stress and emotion, placing it at the intersection of pain and affective states. nih.govnih.govcore.ac.uk
Preclinical studies have directly demonstrated that the CeA is a responsive site for this compound in the context of visceral pain. nih.govnih.gov In a high-anxiety strain of rats, microinjection of this compound directly into the CeA was shown to dampen visceral hypersensitivity in response to colorectal distension (CRD). nih.govnih.gov This provides direct evidence that blocking CRF1 receptors specifically within the central amygdala can alleviate visceral hyperalgesia. nih.govmedcraveonline.com Further studies have shown that administering CRF into the CeA induces a hyperalgesic response, which can be blocked by a CRF1 antagonist, reinforcing the role of this specific brain region. nih.gov
Role of this compound in the Central Amygdala (CeA) on Visceral Pain
This table outlines the findings from preclinical research on the site-specific action of this compound.
| Study Focus | Model | Site of Action | Compound | Observed Effect |
| Visceral Hyperalgesia | High-anxiety rat strain | Central Amygdala (CeA) | This compound | Reduced visceral hypersensitivity to colorectal distension. nih.govnih.gov |
| Visceral Pain Modulation | Rat model | Central Amygdala (CeA) | CRF (inducer) + CRF1 Antagonist (blocker) | CRF injected into the CeA increased pain sensitivity, an effect that was blocked by a CRF1 antagonist. nih.gov |
Visceral Hyperalgesia
Bed Nucleus of Stria Terminalis (BNST) Involvement
The bed nucleus of the stria terminalis (BNST) is a complex limbic forebrain structure integral to processing stress and anxiety. nih.govresearchgate.net It serves as a critical relay station connecting various limbic structures with the hypothalamus and brainstem, thereby modulating autonomic, neuroendocrine, and behavioral responses to stressors. nih.gov The BNST is densely innervated by corticotropin-releasing factor (CRF) neurons and expresses high levels of CRF receptor 1 (CRF1R), making it a key site for the actions of CRF-mediated signaling. researchgate.netnih.gov
Preclinical investigations have highlighted the role of CRF signaling within the BNST in stress-related behaviors. The compound this compound, a selective CRF1R antagonist, has been utilized as a pharmacological tool to probe this involvement. Research has shown that microinjection of this compound directly into the anterolateral BNST can attenuate stress-induced visceral hypersensitivity. Specifically, in animal models subjected to repeated water avoidance stress, local administration of this compound into the BNST reduced the visceral motor response to colorectal distension, indicating a blockade of CRF1R-mediated sensitization in this brain region. This finding underscores the critical role of CRF1R activation within the BNST in the development of stress-induced visceral pain and suggests that antagonism of this receptor at this specific site can mitigate such responses.
Colonic Motility and Secretory Function
The central nervous system, through the actions of CRF, exerts significant influence over gastrointestinal functions, including colonic motility and secretion. Activation of central CRF1 receptors is known to stimulate colonic motor functions, mimicking the effects of stress. nih.gov This includes increasing the frequency of colonic spike bursts, accelerating colonic transit time, and stimulating defecation. nih.govnih.gov
The role of this compound in modulating these functions is inferred from its action as a CRF1R antagonist. While direct studies on this compound's effect on colonic motility after central administration are not detailed in the provided context, the mechanism is understood through the blockade of CRF effects. For instance, CRF administered into the brain ventricles or specific nuclei like the paraventricular nucleus (PVN) and locus coeruleus (LC) produces a stimulation of colonic secretory and motor functions. nih.gov This effect is mediated by CRF1R. Therefore, an antagonist like this compound is expected to inhibit these stress-like colonic responses by blocking the receptor.
Furthermore, CRF signaling in brain regions that influence the gut, such as the central amygdala (CeA), is implicated in visceral sensitivity. Microinjection of this compound into the CeA has been shown to reduce visceral hyperalgesia in a high-anxiety rat strain. nih.govnih.gov This suggests that this compound can modulate the sensory aspects of colonic function by acting on central CRF1R pathways that process visceral nociceptive information.
Table 1: Effects of Central CRF System Activation and Blockade on Colonic Function
| Experimental Condition | Effector | Site of Action | Observed Effect on Colon |
|---|---|---|---|
| Activation | CRF or Urocortin 1 | Intracerebroventricular | Increased motility, accelerated transit, stimulated secretion/defecation. nih.govnih.gov |
| Activation | CRF | Paraventricular Nucleus (PVN) | Stimulation of colonic motor function. nih.gov |
| Activation | CRF | Locus Coeruleus (LC) | Stimulation of colonic motor function. nih.gov |
| Blockade | This compound | Central Amygdala (CeA) | Reduced visceral hypersensitivity. nih.govnih.gov |
| Blockade | This compound | Anterolateral BNST | Reduced visceral hypersensitivity following stress. |
Role in Gene Expression Regulation
The activation of the CRF1R, a G-protein-coupled receptor, initiates intracellular signaling cascades that ultimately lead to changes in gene expression. These changes are fundamental to the long-term adaptations seen in response to stress. When CRF binds to CRF1R, it can trigger pathways such as the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) cascade, which in turn can phosphorylate transcription factors like the cAMP response element-binding protein (CREB). frontiersin.org Phosphorylated CREB then binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, altering their transcription rates.
While direct, specific studies detailing the precise genes regulated by this compound were not identified in the search results, its role can be inferred from its mechanism of action. As a CRF1R antagonist, this compound blocks the initial step in this signaling cascade. By preventing CRF from binding to its receptor, this compound would consequently inhibit the downstream activation of second messengers and transcription factors, thereby preventing or reversing the changes in gene expression induced by CRF. High-throughput microarray technology is a common method used to characterize such changes in gene expression patterns on a genome-wide scale following a specific stimulus. frontiersin.org The application of such techniques in the presence of this compound would be necessary to identify the specific gene networks it modulates.
Translational Potential and Clinical Research Directions for Cp 376395
Past Clinical Development and Outcomes
The development of CRF1 antagonists was spurred by extensive preclinical evidence implicating the corticotropin-releasing factor (CRF) system in the body's response to stress. nih.gov The cloning of the CRF1 receptor further solidified it as a key therapeutic target for stress-related psychiatric disorders. nih.gov
While numerous CRF1 antagonists advanced into clinical trials, specific public information regarding dedicated, indication-specific clinical trials for CP 376395 is limited. The compound has been pivotal in foundational research, particularly in studies exploring the molecular structure and dynamics of the CRF1 receptor. nih.govclinicaltrials.gov For instance, research has utilized this compound to understand the antagonist's binding pocket and escape pathway from the CRF1R, providing crucial insights for designing future molecules. nih.gov One review article includes this compound in a table of small-molecule CRF1 antagonists, referencing a 2015 study by Xu et al., in the context of its interaction with the receptor. nih.gov This suggests its use in human-related studies, likely focused on pharmacology and receptor kinetics rather than large-scale efficacy trials for a specific disorder.
Despite the strong preclinical rationale, the clinical development of CRF1 antagonists has been marked by a series of disappointing outcomes. nih.govnih.gov After an initial, promising open-label Phase IIa trial of R121919 for major depression, a wave of clinical failures led to the discontinuation of many compounds in this class for psychiatric indications. nih.govnih.gov These setbacks occurred in trials for major depression, anxiety disorders, and addiction. nih.govresearchgate.net The reasons for these failures are multifaceted, ranging from issues with the drug candidates themselves to a potential misunderstanding of the specific human conditions under which CRF1 antagonism would be therapeutic. nih.govnih.gov
The clinical trial landscape for CRF1 antagonists is not entirely devoid of positive signals, though successes have been modest and have not led to regulatory approval for major psychiatric disorders. nih.gov An early open-label study of R121919 showed reductions in both anxiety and depression symptoms. nih.gov However, its development was halted due to findings of elevated liver enzymes. nih.gov
More recent and specific examples of limited success include:
Pexacerfont , which in a small study, showed potential in reducing food craving and stress-induced eating. nih.gov
R317573/JNJ19567470/CRA5626 was found to decrease anxiety responses during a 7.5% carbon dioxide inhalation challenge in healthy men. nih.gov
Verucerfont (B1683048) (NBI-77860) showed promise in a trial for congenital adrenal hyperplasia by reducing the hypersecretion of adrenocorticotropic hormone (ACTH). nih.gov
These isolated positive results suggest that the therapeutic scope for CRF1 antagonists may be narrower than initially anticipated. nih.govnih.gov
Table 1: Summary of Clinical Trial Outcomes for Selected CRF1 Antagonists
| Compound Name | Indication(s) Studied | Outcome | Reason for Discontinuation / Challenge |
| R121919 | Major Depression | Initial positive results in an open-label trial (reduced anxiety and depression). nih.gov | Discontinued due to instances of elevated liver enzymes. nih.gov |
| Pexacerfont | Generalized Anxiety Disorder, Social Anxiety Disorder, Irritable Bowel Syndrome | Failed to show superiority over placebo for anxiety. researchgate.net Showed some potential for reducing food craving in a separate study. nih.gov | Lack of efficacy for primary anxiety indications. |
| Antalarmin | Anxiety, Depression | Primarily studied in preclinical and early human models; showed some success in non-human primates. researchgate.netdaneshyari.com | Limited advancement in human clinical trials for efficacy. |
| Verucerfont | Congenital Adrenal Hyperplasia | Positive findings in reducing ACTH hypersecretion. nih.gov | --- |
| Crinercefont (SSR125543) | Major Depression, Anxiety | Failed to demonstrate efficacy in a clinical trial for major depression. mdpi.com | Lack of efficacy. mdpi.com |
The discrepancy between robust preclinical effects and poor clinical outcomes has led researchers to propose several hypotheses to explain these translational failures. nih.govmdpi.com
One major hypothesis is that CRF1 antagonists are more effective under conditions of dynamic or acute stress, rather than the chronic stress states that may characterize disorders like major depression and generalized anxiety disorder. nih.govmdpi.com Preclinical models often involve acute stress, which may not accurately reflect the long-term, plastic changes in the brain that occur in patients with chronic illness. nih.gov It is suggested that as a stress-related disorder progresses and becomes more chronic, the brain may undergo neuroadaptive changes that make it less dependent on the acute CRF1 signaling that these antagonists block. nih.gov Therefore, these drugs might be better suited for conditions characterized by acute stress responses, such as panic disorder or post-traumatic stress disorder, or for earlier stages of an illness. nih.govdntb.gov.ua
A related explanation posits that the therapeutic efficacy of CRF1 antagonists may be limited to patient populations with clear, measurable evidence of central CRF system overactivation. nih.gov The initial "one-size-fits-all" approach in clinical trials may have failed because many participants did not have the specific CRF-driven pathology that these drugs are designed to target. nih.gov Future clinical trials might be more successful by using biomarkers to select patients who exhibit high activity in CRF-CRF1 systems. nih.govnih.gov The positive results seen with verucerfont in congenital adrenal hyperplasia, a condition defined by CRF-driven HPA axis overactivation, lend strong support to this hypothesis. nih.gov
Challenges and Discontinuation of Clinical Trials for CRF1 Antagonists
Proposed Explanations for Translational Failures
Future Research Directions and Therapeutic Implications
The journey of CRF1 antagonists from preclinical promise to clinical application has been complex. nih.gov Initial hypotheses suggesting broad efficacy in depression and anxiety have been refined. nih.govcambridge.org The current understanding points toward a more nuanced therapeutic potential, likely for specific conditions characterized by acute or dynamic dysregulation of the CRF system. nih.govmdpi.com Future research is aimed at leveraging these insights to unlock the full therapeutic utility of compounds like this compound.
A critical direction for future research is the identification of patient subpopulations who are most likely to benefit from CRF1 antagonist therapy. Not all individuals with a stress-related disorder exhibit the same underlying pathophysiology. Preclinical research using this compound has highlighted the importance of this concept.
In studies using a predator stress model to induce comorbid post-traumatic stress disorder (PTSD) and alcohol use disorder (AUD) phenotypes in mice, distinct subpopulations emerged based on their response to the stressor. patsnap.com These groups were categorized as "Sensitive" (showing a significant increase in ethanol (B145695) intake post-stress) and "Resilient" (showing no such increase). The effects of CP-376395 on ethanol consumption varied between these subgroups and by sex, suggesting that an individual's neurobiological response to trauma can predict their therapeutic response to a CRF1 antagonist. patsnap.com
Specifically, in male mice, the 10 mg/kg dose of CP-376395 significantly decreased ethanol consumption only in the "Resilient" group, whereas in females, both tested doses reduced ethanol intake regardless of their sensitivity to stress-enhanced drinking. patsnap.com This indicates that factors like stress sensitivity and sex are crucial variables that could be used to stratify patients in future clinical trials. Identifying biomarkers associated with CRF system hyper-reactivity could be key to selecting patients for whom these antagonists would be most effective. nih.gov
| Subpopulation | Sex | Effect of CP-376395 on Ethanol Licks |
|---|---|---|
| "Sensitive" | Male | No significant decrease compared to vehicle. |
| "Resilient" | Male | Significant decrease at 10 mg/kg dose. |
| "Sensitive" & "Resilient" | Female | Significant decrease at both 5 and 10 mg/kg doses. |
The complexity of stress-related and psychiatric disorders suggests that single-target therapies may not be sufficient for all patients. taylorandfrancis.com Combination therapy, which involves using two or more therapeutic agents, can offer synergistic effects, reduce toxicity, and overcome treatment resistance by targeting different mechanisms simultaneously. taylorandfrancis.com
While specific research on this compound in combination therapy is limited, the concept holds promise for CRF1 antagonists. For instance, in the treatment of congenital adrenal hyperplasia (CAH), a condition characterized by excessive adrenal androgen production due to elevated adrenocorticotropic hormone (ACTH), CRF1 antagonists like crinecerfont (B1669616) are being investigated. mdpi.comoup.com The goal is to reduce the overproduction of adrenal androgens by lowering ACTH secretion. patsnap.comclevelandclinic.org This approach could potentially allow for a reduction in the dosage of glucocorticoids, which are the standard treatment but are associated with significant side effects like weight gain when used at high doses. mdpi.comclevelandclinic.org This highlights a potential strategy where a CRF1 antagonist could be combined with standard therapies to improve outcomes and reduce adverse effects.
The challenges faced by early CRF1 antagonists have spurred the development of novel anti-CRF therapies with improved properties and different mechanisms of action. nih.gov Research is progressing on several fronts:
Next-Generation Small-Molecule Antagonists : Efforts are underway to develop new non-peptide CRF1 antagonists with more favorable pharmacokinetic profiles and potentially different signaling pathway selectivity. nih.gov Some recent research has focused on developing molecules with diverse structural scaffolds. mdpi.com
Peptide-Based Antagonists : Advances in understanding the interaction between CRF peptides and their receptors may lead to the development of novel peptide-based CRF1 antagonists. nih.gov
Alternative Binding Sites : All clinically evaluated small-molecule CRF1 antagonists, including this compound, bind to an allosteric site within the transmembrane domain of the receptor. nih.govresearchgate.net Developing ligands that target the orthosteric (agonist) binding site could yield different and potentially more effective pharmacological profiles. researchgate.net
Monoclonal Antibodies : A novel approach involves the development of monoclonal antibodies that directly target and neutralize the CRF peptide itself. rupress.org One such antibody, CTRND05, has been shown in mice to block stress-induced hormone release and reverse the effects of chronic stress, demonstrating the therapeutic potential of suppressing the HPA axis at a different point in the pathway. rupress.org
The bidirectional communication between the brain and the gut, often referred to as the brain-gut axis, is crucial in how stress affects the body. rug.nl The CRF system is a key mediator of these interactions. nih.govescholarship.org Chronic stress can lead to alterations in gut motility, secretion, and visceral perception, contributing to disorders like irritable bowel syndrome (IBS). nih.govescholarship.org
Preclinical studies using this compound have been instrumental in dissecting these pathways. Research has shown that CRF1 receptor signaling in specific brain regions is responsible for stress-induced visceral hypersensitivity. nih.govnih.gov
Central Amygdala (CeA) : Microinjection of the CRF1 antagonist CP-376395 into the CeA was found to reduce visceral hypersensitivity in a rat model of high anxiety. nih.gov
Bed Nucleus of the Stria Terminalis (BNST) : Similarly, injecting CP-376395 into the anterolateral BNST reduced the hypersensitivity to colorectal distension that was induced by repeated stress. nih.govescholarship.org
These findings demonstrate that CRF1 receptors in distinct brain nuclei modulate visceral pain perception. nih.govnih.gov The limited success of CRF1 antagonists in clinical trials for IBS suggests that the translational gap needs to be addressed through further research into the complex neurobiology of brain-gut interactions under chronic stress. nih.govescholarship.org
Following the limited success in treating broad depressive disorders, a revised hypothesis suggests that CRF1 antagonists may be more effective for specific psychiatric conditions where stress is a dynamic and driving factor, rather than a chronic, static condition. nih.gov This includes disorders like PTSD, panic disorder, and addiction. nih.gov
The neurobiology of addiction is heavily linked to the brain's stress systems, with CRF playing a prominent role in the negative emotional states associated with withdrawal and the stress-induced reinstatement of drug-seeking behavior. nih.gov
Addiction : Preclinical models have shown that CRF1 antagonists can reduce excessive, compulsive-like drug self-administration. nih.gov Specifically, CP-376395 has been shown to reduce ethanol consumption in animals trained on an intermittent access schedule, a model that mimics binge-like drinking. nih.gov These findings provide strong support for the potential use of CRF1 antagonists in treating alcohol use disorders. nih.govnih.gov
PTSD : Given that PTSD is defined by its origin in a traumatic stressor, targeting the CRF system is a logical therapeutic strategy. va.gov Animal models that create a PTSD-like state, such as the predator stress model, have been used to test the efficacy of CP-376395. patsnap.com The results, which show a reduction in stress-induced ethanol drinking, support the hypothesis that CRF1 antagonists could be beneficial in treating the symptoms of comorbid PTSD and AUD. patsnap.com
Panic Disorder : Panic disorder is also considered a condition where acute stress responses are pathologically triggered. nih.gov The hypothesis that CRF1 antagonists are best suited for disorders of dynamic stress explicitly includes panic disorder as a potential therapeutic target. nih.gov
Refined Understanding of CRF1 Antagonist Binding and Signaling Bias
A deeper comprehension of how corticotropin-releasing factor 1 (CRF1) receptor antagonists, such as this compound, interact with their target and modulate downstream signaling is paramount for the development of more effective and specific therapeutics. This refined understanding encompasses the precise location of binding and the preferential inhibition of certain signaling pathways over others, a concept known as signaling bias.
Orthosteric vs. Allosteric Binding Site Considerations
The binding of a ligand to a receptor can occur at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary, evolutionarily conserved binding site for the endogenous agonist. In contrast, allosteric sites are topographically distinct locations on the receptor protein. Ligands that bind to allosteric sites can modulate the receptor's function in response to the orthosteric ligand, often with greater subtype selectivity. researchgate.netwikipedia.org
Research and structural studies have definitively characterized this compound as a non-peptide, allosteric antagonist of the CRF1 receptor. nih.govnih.gov It binds to a site deep within the transmembrane (TM) domain of the receptor, a location distinct from the binding site of the native peptide agonists like corticotropin-releasing factor (CRF). nih.govnih.gov This allosteric binding mechanism is a key feature of many non-peptide CRF1 antagonists. The binding of this compound to this intracellular-facing pocket is thought to stabilize an inactive conformation of the receptor, thereby preventing the conformational changes necessary for G-protein coupling and subsequent signaling, even when the endogenous agonist is bound to the orthosteric site. nih.govnih.gov
Molecular dynamics simulations and crystal structure data have identified several key amino acid residues that form the allosteric binding pocket for this compound. These residues are located within various transmembrane helices (TMs) of the CRF1 receptor. nih.govnih.gov
Table 1: Key Amino Acid Residues in the Allosteric Binding Site of this compound on the CRF1 Receptor
| Residue | Location | Interaction Type | Reference |
|---|---|---|---|
| His199 | TM3 | Hydrogen Bonding, Steric Hindrance | nih.gov |
| Met206 | TM3 | Steric Hindrance | nih.gov |
| Phe203 | TM3 | Hydrophobic Interaction | nih.gov |
| Leu280 | TM5 | Hydrophobic Interaction | nih.gov |
| Asn283 | TM5 | Hydrogen Bonding | nih.govnih.gov |
| Phe284 | TM5 | Hydrophobic Interaction | nih.gov |
| Leu287 | TM5 | Hydrophobic Interaction | nih.gov |
| Ile290 | TM5 | Hydrophobic Interaction | nih.gov |
| Thr316 | TM6 | Hydrophobic Interaction | nih.gov |
| Leu319 | TM6 | Hydrophobic Interaction | nih.gov |
| Leu320 | TM6 | Hydrophobic Interaction | nih.gov |
| Leu323 | TM6 | Steric Hindrance | nih.gov |
| Gly324 | TM6 | Hydrophobic Interaction | nih.gov |
| Tyr327 | TM6 | Hydrophobic Interaction | nih.gov |
| Gln355 | TM7 | Hydrogen Bonding | nih.gov |
| Gly356 | TM7 | Forms V-shape pocket | nih.gov |
This table is interactive. Click on the headers to sort the data.
The table above details the specific amino acid residues within the CRF1 receptor that are crucial for the binding of this compound. The interactions are primarily hydrophobic, with key hydrogen bonds providing stability.
In contrast, the orthosteric binding site for peptide agonists like CRF and urocortin-I (Ucn-I) is located more towards the extracellular side of the receptor and involves interactions with both the N-terminal extracellular domain (ECD) and the extracellular loops of the transmembrane domain. This fundamental difference in binding location underscores the allosteric mechanism of this compound.
Table 2: Comparison of Orthosteric and Allosteric Binding Sites on the CRF1 Receptor
| Feature | Orthosteric Binding Site | Allosteric Binding Site (for this compound) |
|---|---|---|
| Location | Extracellular domain and upper transmembrane region | Deep within the transmembrane helical bundle, near the cytoplasmic side |
| Ligands | Endogenous peptides (e.g., CRF, Ucn-I) | Small molecule non-peptide antagonists (e.g., this compound) |
| Nature of Site | Larger and more solvent-exposed | More enclosed and hydrophobic pocket |
| Mechanism of Action | Direct activation of the receptor | Indirect modulation, stabilization of an inactive receptor state |
This table is interactive. Users can filter or sort the data based on the features.
The distinct nature of the allosteric binding site offers the potential for developing drugs with higher selectivity for the CRF1 receptor over other related receptors, potentially leading to fewer side effects.
Advanced Methodologies in Cp 376395 Research
Computational Approaches
Computational studies have become indispensable in elucidating the complex mechanisms of action of small molecule ligands like CP 376395. diva-portal.org These methods complement experimental techniques by providing a dynamic and energetic perspective on the protein-ligand interactions that are often difficult to capture through static experimental structures alone.
Molecular dynamics (MD) simulations are a cornerstone of computational research on this compound, offering a virtual microscope to observe the time-evolution of the compound's interaction with CRF1R. nih.govcam.ac.uk By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and conformational changes of both the ligand and the receptor over time.
In the context of this compound, MD simulations have been employed to study the stability of the CRF1R-CP 376395 complex. For instance, simulations have shown that the complex remains stable over extended simulation times, with the ligand exhibiting minimal movement from its crystallographically determined binding pose. nih.gov Furthermore, these simulations have been instrumental in identifying key amino acid residues within the CRF1R binding pocket that form crucial interactions with this compound, thereby contributing to its high binding affinity. nih.govrsc.org Specifically, Asn283 has been identified as a key interacting residue, forming a persistent hydrogen bond with the antagonist. nih.govrsc.org
MD simulations have also been used to investigate the conformational changes in CRF1R upon the binding of this compound. It has been observed that the antagonist-bound receptor maintains an inactive conformation, which is essential for its inhibitory function. nsf.gov These simulations provide a detailed picture of the allosteric mechanism by which this compound stabilizes the inactive state of the receptor, preventing the binding of the endogenous peptide agonist. nsf.gov
| Simulation Parameter | Observation in this compound-CRF1R Complex | Key Interacting Residues |
| Simulation Duration | 100 ns | Asn283 (key hydrogen bond) nih.govrsc.org |
| Ligand RMSD | ~1 Å (stable) nih.gov | Leu323, Met206, His199, Gln355 nih.govrsc.org |
| Receptor Conformation | Maintained inactive state nsf.gov |
To explore the dissociation pathways of this compound from its binding site in CRF1R, a specialized MD technique known as Random Acceleration Molecular Dynamics (RAMD) has been utilized. nih.govrsc.org RAMD accelerates the unbinding process by applying a randomly oriented force to the ligand, allowing for the exploration of potential egress routes that would be inaccessible in conventional MD simulations due to the long timescales involved. nih.gov
Studies using RAMD have successfully identified multiple possible escape pathways for this compound from the CRF1R binding pocket. nih.govrsc.orgmpu.edu.mo These pathways provide valuable insights into the mechanism of ligand dissociation and can inform the design of antagonists with improved residence times. One particular study identified three potential pathways, with one being identified as the most probable route of exit. nih.govrsc.org
Once potential dissociation pathways are identified using methods like RAMD, Adaptive Biasing Force (ABF) calculations can be employed to determine the free energy profile along these paths. nih.govmpu.edu.mo ABF is an enhanced sampling technique that calculates the potential of mean force (PMF), which describes the free energy as a function of a specific reaction coordinate, such as the distance of the ligand from its binding site.
For this compound, ABF calculations have been used to quantify the energy barriers that the ligand must overcome to dissociate from CRF1R along the most likely escape pathway. nih.govrsc.org These calculations have revealed the presence of distinct energy barriers, and have identified the specific residues that contribute to these barriers through steric hindrance or direct interactions with the ligand. nih.govrsc.org
| Escape Pathway | Energy Barrier 1 Contributing Residues | Energy Barrier 2 Contributing Residues |
| PW3 (most likely) | Leu323, Asn283, Met206 nih.govrsc.org | His199, Gln355 nih.gov |
Metadynamics is another powerful enhanced sampling technique that has been applied to the study of this compound. nih.govcam.ac.uk This method accelerates the exploration of the conformational landscape of a system by adding a history-dependent bias potential to the simulation, which discourages the system from revisiting previously explored states.
Well-tempered metadynamics simulations have been instrumental in understanding the binding and dissociation mechanisms of this compound. nih.gov These simulations have provided insights into how the small molecule ligand gains access to its allosteric binding site deep within the transmembrane domain of CRF1R. nih.govcam.ac.uk Furthermore, metadynamics has been used to investigate the molecular basis for the high selectivity of this compound for CRF1R over the closely related CRF2R, revealing that differences in the flexibility of certain residues can create a bottleneck in CRF2R that hinders ligand binding. nih.gov
Dynamical network analysis is a computational approach used to identify and characterize the communication pathways within a protein structure based on the correlated motions of its constituent amino acids observed in MD simulations. nih.govnsf.gov In this method, the protein is represented as a network of nodes (amino acids), and the edges between the nodes are weighted by the degree of correlation in their movements.
While much of the computational work on this compound has been structure-based, leveraging the crystal structure of the CRF1R-ligand complex, ligand-based drug design methods have also played a role in the broader effort to develop novel CRF1R antagonists. These methods are particularly useful when a high-resolution structure of the target is not available or when exploring chemical space for new scaffolds.
Ligand-Based Drug Design Methods
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the physicochemical properties of a series of compounds with their biological activities through mathematical models. nih.govoup.com For CRF1 receptor antagonists, QSAR studies are employed to understand how specific structural modifications influence binding affinity and functional antagonism. biorxiv.org These models are built by analyzing a dataset of CRF1 antagonists with a range of potencies, identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. fda.gov
The resulting mathematical equations can predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts to optimize lead compounds like this compound. nih.govoup.com For instance, a 3D-QSAR study performed on a diverse set of CRF1 antagonists identified the critical spatial arrangement of chemical features that contribute to high-affinity binding. fda.gov Such models help rationalize the structure-activity landscape and prioritize the synthesis of analogues with enhanced potency.
| Model Parameter | Value/Contribution | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.52 | Indicates the predictive ability of the model, determined by cross-validation. |
| r² (Non-cross-validated r²) | 0.97 | Represents the correlation between the predicted and actual activities of the training set compounds. |
| Steric Fields | Favorable in specific regions | Suggests that bulky substituents in certain positions enhance antagonist activity. |
| Electrostatic Fields | Negative potential is favorable | Indicates that electron-withdrawing groups in defined areas improve binding affinity. |
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. arxiv.org For CRF1 antagonists, a pharmacophore model represents the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are critical for binding to the receptor.
These models are generated by superimposing a set of active molecules, such as this compound and its analogues, and extracting their common chemical features. fda.gov The resulting pharmacophore hypothesis serves as a 3D query for virtual screening of large compound libraries to identify novel chemical scaffolds that could also act as CRF1 antagonists. fda.gov This approach is efficient for discovering structurally diverse lead compounds that retain the necessary interactions for receptor antagonism. researchgate.net
| Pharmacophoric Feature | Description | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Typically a nitrogen or oxygen atom. | Forms crucial hydrogen bonds with specific residues in the receptor's binding pocket. |
| Hydrophobic Group (HY) | A non-polar region of the molecule. | Engages in van der Waals interactions with hydrophobic residues in the receptor. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Participates in π-π stacking or hydrophobic interactions with aromatic residues of the receptor. |
| Excluded Volume | A region of space where substituents would cause steric clashes. | Defines the boundaries of the binding pocket, guiding the design of ligands that fit optimally. |
Structure-Based Drug Design Methods
With the availability of the CRF1 receptor's crystal structure, structure-based drug design has become a powerful tool for understanding and developing antagonists like this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, docking studies utilize the high-resolution crystal structure of the CRF1 receptor (PDB ID: 4K5Y) to simulate its binding mode at an atomic level. ajol.infogithub.com These simulations provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that anchor this compound within the receptor's allosteric binding site. github.commdpi.com
Molecular dynamics (MD) simulations, an extension of docking, have been used to explore the dynamic behavior of the CP-376395-CRF1R complex and to understand the ligand's escape pathway from the binding pocket. mdpi.com These studies have highlighted key residues that are critical for binding. For example, the pyrimidine (B1678525) nitrogen of this compound forms a hydrogen bond with Asn283, an interaction identified as crucial for its antagonist activity. github.commdpi.com Such detailed structural information is invaluable for the rational design of new antagonists with improved affinity and selectivity.
| Residue | Location (Transmembrane Helix) | Type of Interaction |
|---|---|---|
| Asn283 | TM5 | Hydrogen Bond |
| Phe284 | TM5 | Hydrophobic |
| Leu320 | TM6 | Hydrophobic |
| Leu323 | TM6 | Hydrophobic |
| Tyr327 | TM6 | Hydrophobic |
| Met206 | TM3 | Steric Hindrance/Hydrophobic |
Integration of Big Data and Deep Learning
The fields of big data and deep learning are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. nih.govveprintsevlab.org While specific applications of these technologies to this compound are not yet widely published, their potential in the broader context of G protein-coupled receptor (GPCR) research is immense. ajol.infougr.es
Structural Biology Techniques
Structural biology provides the ultimate atomic-level detail of drug-target interactions, forming the cornerstone of structure-based drug design.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including complex proteins like GPCRs. The crystal structure of the human corticotropin-releasing factor receptor 1 (CRF1R) transmembrane domain in complex with the antagonist this compound was a landmark achievement in the study of class B GPCRs. ajol.info
This structure, solved at a resolution of 2.98 Å, revealed for the first time the detailed architecture of the receptor's transmembrane bundle and the precise binding mode of a small-molecule antagonist. ajol.info It showed that this compound binds deep within an allosteric pocket created by the transmembrane helices, distinct from the binding site of the endogenous peptide hormone. github.com This structural information provided a definitive template for understanding the interactions observed in molecular docking studies and has been crucial for the rational design of other CRF1 antagonists.
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 4K5Y | ajol.info |
| Method | X-RAY DIFFRACTION | ajol.info |
| Resolution | 2.98 Å | ajol.info |
| R-Value Work | 0.242 | ajol.info |
| R-Value Free | 0.265 | ajol.info |
| Ligand | CP-376395 | ajol.info |
In Vitro and Ex Vivo Assays
A variety of in vitro and ex vivo assays have been pivotal in characterizing the pharmacological profile of this compound.
Radioligand binding assays have been fundamental in quantifying the affinity and selectivity of this compound for CRF receptors. These experiments have demonstrated that this compound is a potent and highly selective antagonist for the CRF1 receptor. Competition binding studies have determined its equilibrium dissociation constant (Ki) to be 12 nM for the human CRF1 receptor. medchemexpress.comtocris.com In contrast, its affinity for the CRF2 receptor is significantly lower, with a Ki value greater than 10,000 nM. medchemexpress.comtocris.com This substantial difference in affinity underscores the high selectivity of this compound for the CRF1 receptor subtype.
| Receptor | Ki (nM) |
|---|---|
| CRF1 | 12 |
| CRF2 | >10,000 |
The functional consequences of this compound binding to the CRF1 receptor have been investigated using [35S]GTPγS binding assays. This assay measures the activation of G-proteins, which is a downstream event following receptor agonism. Research utilizing this technique has provided insights into the effects of this compound in specific contexts. For instance, in a study investigating the role of the CRF system in ethanol (B145695) consumption, [35S]GTPγS binding assays were used to demonstrate that chronic intermittent ethanol exposure leads to a decrease in CRF-stimulated G-protein signaling in the hypothalamus. nih.gov The study also suggested that the ability of this compound to reduce ethanol consumption is likely mediated by its actions in extrahypothalamic brain regions. nih.gov
The antagonistic properties of this compound have been functionally confirmed through assays measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). The CRF1 receptor is coupled to a Gs-protein, which, upon activation, stimulates adenylyl cyclase to produce cAMP. This compound has been shown to fully antagonize the stimulation of adenylyl cyclase activity induced by ovine CRF (oCRF) in preparations of rat cerebral cortex and at human CRF1 receptors. medchemexpress.com The apparent Ki value for this antagonistic activity was determined to be 12 nM, which is consistent with the binding affinity data. medchemexpress.com This demonstrates the ability of this compound to effectively block the intracellular signaling cascade initiated by CRF1 receptor activation.
Neuroanatomical Studies
The neurobiological effects of this compound have been investigated through targeted administration into specific brain regions.
Microinjection techniques have been employed to deliver this compound directly into discrete brain nuclei to elucidate the role of CRF1 receptors in these regions in modulating specific behaviors. One such study involved the bilateral microinjection of this compound into the anterior and posterior subregions of the insular cortex in rats. nih.gov The results indicated that blockade of CRF1 receptors in the anterior insular cortex produced anxiolytic-like effects in the elevated plus-maze test. nih.gov
In another line of research related to substance use disorders, intra-ventral tegmental area (VTA) micro-infusions of this compound have been shown to block the reinstatement of cocaine-seeking behavior that is triggered by stress. nih.gov Additionally, unilateral microinjections of this compound into the basolateral (BLA) and central (CeA) nuclei of the amygdala were found to not significantly alter spontaneous motor activity, suggesting that its effects on fear and anxiety are not due to a general change in locomotion. cy7-5-azide.com These neuroanatomical studies, utilizing precise microinjection techniques, are crucial for mapping the specific brain circuits through which this compound exerts its effects.
Gene Expression Analysis (e.g., CRF and CRF-R1)
Research into the specific effects of this compound on the gene expression of corticotropin-releasing factor (CRF) and its primary receptor, CRF-R1, is an area of ongoing investigation. As a potent and selective CRF-R1 antagonist, the primary mechanism of this compound is understood to be the direct blockade of CRF binding to its receptor, thereby inhibiting downstream signaling cascades. However, the long-term or adaptive effects of this receptor blockade on the transcription of the genes encoding for CRF and CRF-R1 are not extensively detailed in currently available scientific literature.
Typically, the regulation of G-protein coupled receptors and their ligands is a dynamic process. Chronic antagonism of a receptor can sometimes lead to compensatory changes in gene expression, either increasing the expression of the receptor in an attempt to overcome the blockade or altering the expression of the endogenous ligand. For instance, studies on other pharmacological agents have demonstrated that sustained blockade of a receptor can lead to an upregulation of that receptor's mRNA levels.
While the direct impact of this compound on CRF and CRF-R1 gene expression remains to be fully elucidated, related research provides a framework for potential interactions. For example, studies have shown that conditions of chronic stress can lead to alterations in the expression of both CRF and CRF-R1 mRNA in various brain regions. It is plausible that by blocking the stress-related signaling of CRF, this compound could indirectly influence the transcriptional regulation of these genes over time. However, without specific experimental data from studies measuring CRF and CRF-R1 mRNA levels following administration of this compound, any such effects remain hypothetical.
Future research utilizing techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or in situ hybridization in relevant cell cultures or animal models treated with this compound would be necessary to provide direct evidence and detailed findings on this topic. Such studies would be invaluable in providing a more complete understanding of the long-term molecular adaptations that may occur in response to sustained CRF-R1 antagonism with this compound.
Q & A
Q. What are the key pharmacological properties of CP 376395 in CRF1 receptor antagonism?
this compound is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. It exhibits high affinity for human CRF1 receptors (Ki = 12 nM) and negligible activity against CRF2 receptors (Ki > 10,000 nM) . In vivo studies demonstrate its efficacy in reversing CRF-induced neuronal excitation (ID₅₀ = 17.8 mg/kg, oral) and modulating stress-related behaviors, such as anxiety responses in animal models . Its molecular formula (C₂₁H₃₀N₂O) and solubility profile (DMSO: 100 mg/mL) are critical for experimental preparation .
Q. How should this compound be stored and handled to ensure stability in laboratory settings?
this compound requires strict storage conditions:
Q. What in vitro assays are recommended to validate this compound’s selectivity for CRF1 receptors?
Use competitive binding assays with radiolabeled CRF ligands (e.g., ¹²⁵I-Tyr⁰-CRF) on cell lines expressing CRF1 and CRF2 receptors. Measure Ki values to confirm selectivity (>1,000-fold for CRF1 over CRF2). Secondary assays should evaluate off-target activity against 40+ neurotransmitter receptors and ion channels at ≥1 μM concentrations to rule out nonspecific effects .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s efficacy across different anxiety models?
Discrepancies may arise from variations in stress paradigms (acute vs. chronic), species-specific CRF1 receptor expression, or dosing protocols. For example:
- In the elevated plus maze (EPM), intra-amygdala this compound (0.75 nmol) increases open-arm exploration in mice, but higher doses (1.5 nmol) may not linearly correlate with anxiolytic effects due to receptor saturation .
- Use complementary behavioral tests (e.g., startle response, social interaction) and validate with ex vivo receptor binding assays to contextualize behavioral outcomes .
Q. What methodological considerations are critical when studying this compound’s role in chromatin accessibility during epithelial-mesenchymal transition (EMT)?
- Chromatin mapping : Employ formaldehyde-assisted isolation of regulatory elements (FAIRE-seq) to identify accessible regions in EMT models (e.g., EpH4 vs. EpRas cells).
- Dose optimization : Test this compound at 10–100 μM to block CRF1-mediated signaling without cytotoxic effects.
- Validation : Corrogate with siRNA knockdown of CRF1-associated transcription factors (e.g., Etv4/Etv5) to confirm specificity in chromatin remodeling .
Q. What strategies optimize this compound dosing in chronic stress models to avoid receptor desensitization?
- Pulsed dosing : Administer this compound intermittently (e.g., 10 mg/kg orally every 48 hours) to prevent CRF1 receptor downregulation.
- Biomarker monitoring : Measure plasma corticosterone levels and neuronal c-Fos activation in stress-responsive brain regions (e.g., locus coeruleus, amygdala).
- Cross-model validation : Compare outcomes in genetic CRF1 knockout models to isolate compound-specific effects .
Methodological Resources
- Experimental design : Align with principles of scientific integrity, including data organization, reproducibility, and avoidance of post hoc hypothesis tailoring .
- Data analysis : Use cross-tabulated databases to link behavioral outcomes (e.g., EPM anxiety indices) with molecular data (e.g., CRF1 receptor occupancy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
